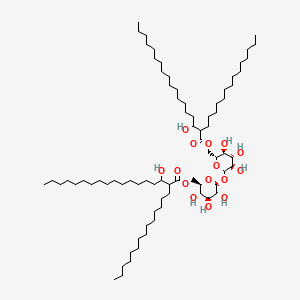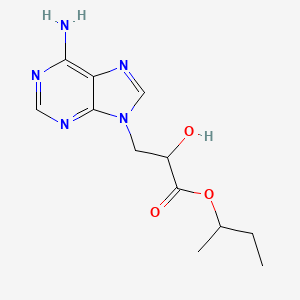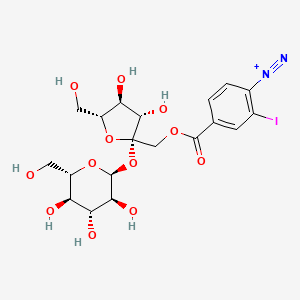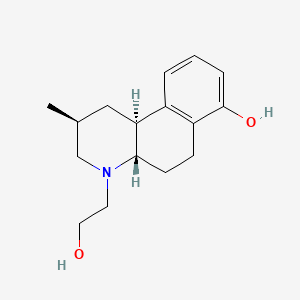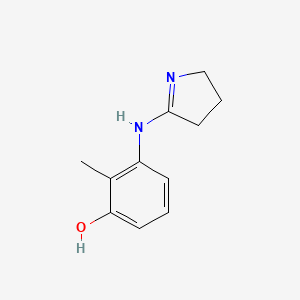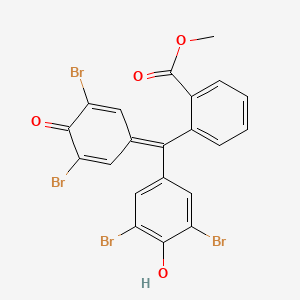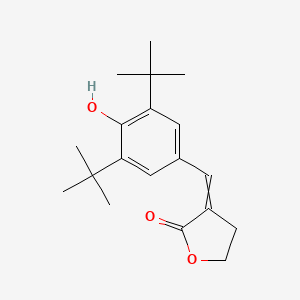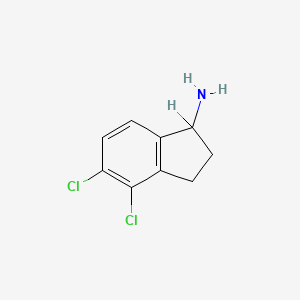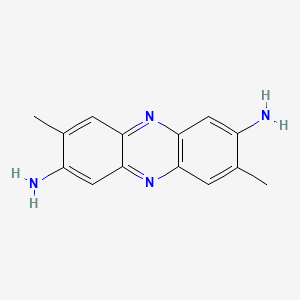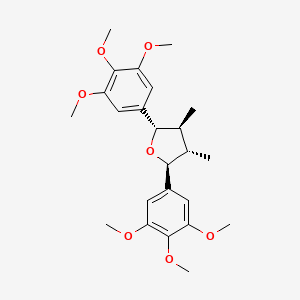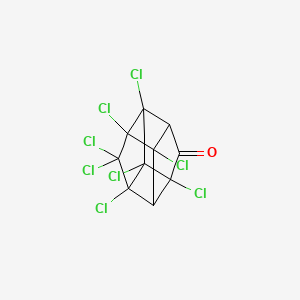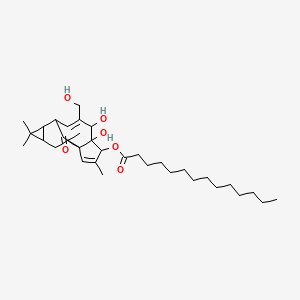![molecular formula C42H26N8Ru+2 B1201300 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) CAS No. 92543-42-5](/img/structure/B1201300.png)
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) is a coordination compound that features a ruthenium ion complexed with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. This compound is known for its unique photophysical and electrochemical properties, making it a subject of interest in various scientific fields .
Preparation Methods
The synthesis of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) typically involves the reaction of ruthenium precursors with 1,10-phenanthroline and quinoxalino[2,3-f][1,9]phenanthroline ligands. One common method includes the use of ruthenium trichloride as a starting material, which is reacted with the ligands in the presence of a suitable solvent under reflux conditions . The reaction mixture is then purified using chromatographic techniques to isolate the desired complex.
Chemical Reactions Analysis
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) undergoes various types of chemical reactions, including:
Oxidation and Reduction: This compound can participate in redox reactions due to the presence of the ruthenium ion, which can exist in multiple oxidation states.
Substitution Reactions: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Photochemical Reactions: The compound exhibits photochemical activity, making it useful in photodynamic therapy and other light-induced processes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions and as a redox indicator.
Medicine: Research is ongoing to explore its antimicrobial properties and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) involves its ability to interact with biological molecules and generate reactive oxygen species upon light activation. The ruthenium ion plays a crucial role in these processes by facilitating electron transfer reactions. The compound targets cellular components, leading to oxidative damage and cell death in the case of photodynamic therapy .
Comparison with Similar Compounds
1,10-Phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) can be compared with other similar compounds such as:
2,2’-Bipyridine complexes: These compounds also form stable complexes with metal ions and are used in similar applications.
Phenanthroline complexes: These are widely studied for their coordination chemistry and photophysical properties.
Ferroin: A well-known redox indicator that forms a complex with iron(II) ions.
Properties
CAS No. |
92543-42-5 |
|---|---|
Molecular Formula |
C42H26N8Ru+2 |
Molecular Weight |
743.8 g/mol |
IUPAC Name |
1,10-phenanthroline;quinoxalino[2,3-f][1,9]phenanthroline;ruthenium(2+) |
InChI |
InChI=1S/C18H10N4.2C12H8N2.Ru/c1-2-6-15-14(5-1)21-17-11-7-9-19-10-13(11)16-12(18(17)22-15)4-3-8-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-10H;2*1-8H;/q;;;+2 |
InChI Key |
DBMZPMCMMGZUFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CN=C5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
Synonyms |
is(1,10-phenanthroline)(dipyrido(3,2-alpha-2'.3'-C)phenazine)ruthenium (II) BPDP-Ru |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


